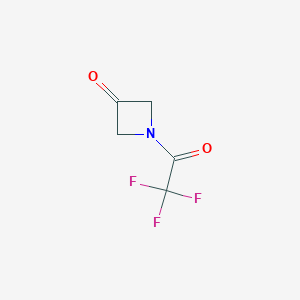

1-(2,2,2-Trifluoroacetyl)azetidin-3-one

Description

BenchChem offers high-quality 1-(2,2,2-Trifluoroacetyl)azetidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2,2-Trifluoroacetyl)azetidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)azetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4(11)9-1-3(10)2-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGKTFLTBNWJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2,2,2-Trifluoroacetyl)azetidin-3-one CAS number and safety data

CAS Number: 1803610-57-2 Formula: C₅H₄F₃NO₂ Molecular Weight: 167.09 g/mol

Part 1: Executive Summary & Strategic Utility

1-(2,2,2-Trifluoroacetyl)azetidin-3-one represents a specialized class of functionalized four-membered nitrogen heterocycles (azetidines) widely utilized in modern drug discovery. Unlike standard piperidine or pyrrolidine scaffolds, the azetidinone ring offers a rigid, sp³-rich geometry that enhances metabolic stability and alters the vector orientation of substituents—a critical factor in Fragment-Based Drug Design (FBDD).

The trifluoroacetyl (TFA) group serves a dual purpose:

-

Protective/Activating Group: It reduces the nucleophilicity of the ring nitrogen, preventing polymerization of the strained ketone while allowing selective chemistry at the C3 position (e.g., reductive amination, Wittig olefination).

-

Covalent Warhead Precursor: In specific contexts, the electron-withdrawing nature of the TFA group can activate the ketone for nucleophilic attack or serve as a handle for installing cysteine-targeting electrophiles.

This guide details the synthesis, safety, and application of this compound, designed for researchers requiring high-purity intermediates for peptidomimetic or covalent inhibitor synthesis.

Part 2: Chemical Identity & Physical Properties[1]

The physical behavior of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one is dominated by the ring strain of the azetidinone (~25 kcal/mol) and the strong electron-withdrawing effect of the trifluoromethyl group.

Physiochemical Data Table

| Property | Value / Description | Note |

| CAS Number | 1803610-57-2 | Confirmed Identity |

| IUPAC Name | 1-(2,2,2-trifluoroacetyl)azetidin-3-one | |

| Molecular Formula | C₅H₄F₃NO₂ | |

| Molecular Weight | 167.09 g/mol | |

| Physical State | Low-melting solid or viscous oil | Tendency to solidify at low temp. |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Hydrolytically unstable in basic water. |

| Stability | Moisture Sensitive | Store under Argon/Nitrogen at -20°C. |

| LogP (Predicted) | ~0.5 - 0.9 | Lipophilic enough for cell permeability. |

Part 3: Safety Data & Handling (SDS Analysis)

Signal Word: WARNING

This compound is a potent electrophile and skin irritant. The trifluoroacetyl moiety can hydrolyze to release trifluoroacetic acid (TFA) upon contact with moisture, posing a corrosion risk.

Hazard Statements (GHS-US/EU)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water (Potential risk due to anhydride-like reactivity of strained amides).

Critical Safety Protocols

-

Respiratory Protection: Handling must occur in a certified chemical fume hood. The compound's volatility allows it to penetrate standard dust masks; use a respirator with organic vapor cartridges if hood containment is breached.

-

Skin Protection: Double-gloving (Nitrile over Latex) is recommended. The compound can penetrate single layers due to its small molecular size and lipophilicity.

-

Decontamination: In case of spill, neutralize with saturated sodium bicarbonate (NaHCO₃) solution before wiping. Do not use water initially, as this may generate acidic mists.

Part 4: Synthesis & Preparation Protocols

Two primary routes exist for the preparation of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one. Method A is preferred for scale-up due to the commercial availability of the salt.

Method A: Direct Acylation of Azetidin-3-one Hydrochloride

This method utilizes the high reactivity of trifluoroacetic anhydride (TFAA) to install the protecting group.

Reagents:

-

Azetidin-3-one HCl (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.2 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Suspension: In a flame-dried round-bottom flask under Nitrogen, suspend Azetidin-3-one HCl in anhydrous DCM (0.2 M concentration).

-

Base Addition: Cool to 0°C . Add TEA dropwise.[1] The suspension will clear as the free amine is liberated.

-

Acylation: Add TFAA dropwise via syringe pump over 15 minutes. Caution: Exothermic reaction. Maintain internal temperature <5°C to prevent ring opening.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Stain: KMnO₄; Product is UV active).

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution possible).

-

Extract aqueous layer 3x with DCM.

-

Wash combined organics with 1M HCl (rapidly) to remove residual TEA, then Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo at <30°C (Compound is volatile).

-

Self-Validation Check:

-

¹H NMR (CDCl₃): Look for the disappearance of broad NH peaks and the downfield shift of the ring methylene protons (~4.8-5.0 ppm) due to the electron-withdrawing Tfa group.

Method B: Oxidation of 1-(Trifluoroacetyl)azetidin-3-ol

Used when the alcohol precursor is available or obtained via ring-opening of azabicyclobutanes.

Protocol (Swern Oxidation):

-

Activate DMSO (2.2 equiv) with Oxalyl Chloride (1.1 equiv) in DCM at -78°C.

-

Add 1-(trifluoroacetyl)azetidin-3-ol (1.0 equiv) slowly.

-

After 30 mins, add TEA (5.0 equiv) and warm to RT.

-

Standard workup yields the ketone.

Part 5: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the acylation mechanism (Method A) and the subsequent utility of the ketone in reductive amination, a common downstream application.

Figure 1: Synthetic pathway from the hydrochloride salt to the N-protected ketone, highlighting the base-mediated deprotonation and subsequent acylation.

Part 6: Applications in Drug Discovery

Covalent Inhibitor Design

The azetidin-3-one scaffold is a precursor to covalent warheads . The ketone can be converted into an acrylamide or epoxide, or used directly if the target cysteine is highly nucleophilic. The N-Tfa group modulates the pKa of the system, often tuning the reactivity of the warhead to avoid off-target toxicity.

Peptidomimetics

Azetidines serve as "proline surrogates" but with different ring puckering angles.

-

Conformation: The 4-membered ring restricts conformational freedom, locking peptides into specific secondary structures (e.g., beta-turns).

-

Metabolic Stability: The N-Tfa group protects the amine from metabolic oxidation (N-dealkylation) during early-stage screening.

Synthesis of 3,3-Disubstituted Azetidines

The ketone at C3 is a "hotspot" for diversification.

-

Gem-difluoro substitution: Treatment with DAST/Deoxo-Fluor yields 3,3-difluoroazetidines (bioisosteres of carbonyls).

-

Spirocycles: Reaction with bis-nucleophiles creates spiro-azetidines, increasing 3D character (Fsp³) of the drug candidate.

References

-

American Elements. (n.d.).[2] 1-(trifluoroacetyl)azetidin-3-one Properties and Specifications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1516505, Azetidin-3-one. Retrieved from [Link]

-

Blanchard, N., et al. (2025). Synthesis of 2-(Trifluoromethyl)azetidines by Strain-Release Reactions. Chemistry - A European Journal. Retrieved from [Link]

Sources

Solubility profile of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one in organic solvents

Executive Summary

Compound: 1-(2,2,2-Trifluoroacetyl)azetidin-3-one CAS: 1803610-57-2 Class: Fluorinated N-heterocyclic ketone[1][2]

This guide delineates the solubility behavior, solvent compatibility, and stability profile of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one.[1] As a strained 4-membered ring featuring an electron-withdrawing trifluoroacetyl (TFA) group and a reactive C3-ketone, this compound exhibits a "Lipophilic Electrophile" solubility profile.[1]

Key Technical Insight: Unlike standard organic intermediates, the solubility of this compound cannot be decoupled from its chemical stability.[1] The high electrophilicity of the C3-carbonyl, amplified by the N-TFA group, creates a high risk of reversible covalent bonding (hemiacetal/gem-diol formation) in protic solvents.[1] Therefore, "solubility" in alcohols must be distinguished from "solubility with derivatization."

Physicochemical Characterization & Predicted Solubility

To understand the solubility profile, we must analyze the competing intermolecular forces driven by the molecule's functional groups.[1]

Structural Drivers

| Feature | Electronic Effect | Solubility Implication |

| Azetidin-3-one Core | High ring strain (~25 kcal/mol); Dipolar C=O[1] | Promotes solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).[1] |

| N-Trifluoroacetyl Group | Strong Electron Withdrawing Group (EWG); Lipophilic | Increases solubility in chlorinated solvents (DCM) and esters; Reduces water solubility.[1] |

| C3 Carbonyl | Highly electrophilic due to ring strain + N-EWG | Critical Risk: Susceptible to nucleophilic attack by solvent (e.g., MeOH, H₂O) forming hydrates or hemiacetals.[1] |

The Solubility Heat Map

Based on structural analogs and polarity matching principles.[1]

| Solvent Class | Solubility Rating | Stability Risk | Recommendation |

| Chlorinated (DCM, Chloroform) | High (>100 mg/mL) | Low | Primary Choice: Ideal for extraction and reactions.[1] |

| Esters (Ethyl Acetate, IPAc) | High (>50 mg/mL) | Low | Secondary Choice: Good for crystallization and workup. |

| Polar Aprotic (THF, Acetone) | High (>50 mg/mL) | Low | Excellent for homogeneous reactions; THF may require drying to prevent hydration. |

| Aromatic (Toluene) | Moderate (10-50 mg/mL) | Low | Useful as an anti-solvent or for high-temp processing.[1] |

| Alcohols (MeOH, EtOH, IPA) | Apparent High | High (Reversible Reaction) | Avoid for Storage: Likely forms hemiacetals in solution, complicating HPLC analysis and stoichiometry.[1] |

| Aliphatic (Hexane, Heptane) | Low (<1 mg/mL) | Low | Anti-Solvent: Ideal for precipitation/crystallization. |

| Water | Low/Insoluble | Moderate (Hydration) | Immiscible.[1] Aqueous washes are safe if pH is neutral/mildly acidic. |

Mechanism of Solvation vs. Degradation

The following diagram illustrates the critical decision pathways when selecting a solvent. The distinction between physical dissolution and reactive dissolution is paramount for this electrophilic ketone.[1]

Figure 1: Solvation Mechanism Decision Tree. Note the "Reactive Dissolution" pathway in protic solvents, which can lead to analytical artifacts.

Experimental Protocols for Profiling

As a Senior Scientist, you must validate the profile experimentally.[1] Do not rely solely on prediction.

Protocol A: Gravimetric Solubility Determination

Use this for non-volatile solvents (Toluene, Water) or high-boiling esters.[1]

-

Preparation: Weigh 50 mg of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one into a 4 mL HPLC vial.

-

Addition: Add solvent in 100 µL increments (Method of Addition) at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow but visible.

-

Endpoint: Record the volume (

) where the solution becomes clear. -

Calculation:

-

Validation: If

, repeat with 200 mg initial mass to define the upper limit.

Protocol B: HPLC Stability & Solubility Assay

Required for volatile solvents (DCM) or reactive solvents (MeOH).[1]

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Avoid Methanol in mobile phase to prevent on-column derivatization).[1]

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 210 nm (Amide bond) and 254 nm.[1]

Workflow:

-

Saturated Solution: Prepare a saturated suspension in the test solvent. Stir for 2 hours at 25°C.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter (Do not use Nylon; it absorbs proteins/amides).

-

Dilution: Immediately dilute the filtrate 100x into Acetonitrile (stops reaction in protic solvents).

-

Quantification: Inject against a standard curve prepared in Acetonitrile.

-

Stability Check: Inject the sample at T=0 and T=24h.

-

Pass: Single peak, Area change < 2%.

-

Fail: Appearance of new peaks (hemiacetals) or peak broadening.[1]

-

Process Development Implications

Crystallization Strategy

The high solubility in DCM/EtOAc and low solubility in Hexanes suggests a classic Solvent/Anti-Solvent Crystallization or Cooling Crystallization in mixtures.[1]

-

Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent).[1]

-

Procedure:

-

Dissolve crude compound in minimal hot EtOAc (40-50°C).

-

Slowly add Heptane until slight turbidity persists.

-

Cool slowly to 0°C.

-

Note: Avoid alcohols for recrystallization unless the hemiacetal is the desired isolated species (rare).[1]

-

Solvent Swapping

When moving from reaction (e.g., in DCM) to the next step:

-

To Aqueous: The compound is lipophilic enough to remain in the organic layer (DCM) during aqueous washes (brine/water).[1]

-

To DMF/DMSO: Distillation of DCM is straightforward, but ensure the pot temperature does not exceed 60°C to prevent thermal degradation of the strained ring.[1]

References

-

American Elements. (n.d.).[1] 1-(Trifluoroacetyl)azetidin-3-one Properties and Safety. Retrieved from [Link][1][3]

-

PubChem. (2025).[4] Azetidin-3-one Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Singh, G. S., et al. (2008). Recent advances in the synthesis of azetidin-3-ones. Tetrahedron, 64(15), 3345-3359.[1] (Contextual grounding for azetidinone solubility/stability).

-

Organic Syntheses. (n.d.). General Procedures for Azetidine Handling. Retrieved from [Link][1]

Sources

The Trifluoroacetyl Group in Azetidin-3-one Derivatives: A Nexus of Activation and Control for Drug Discovery

An In-depth Technical Guide:

This guide offers a deep exploration into the chemical reactivity of N-trifluoroacetyl azetidin-3-one derivatives, a class of compounds holding significant potential for researchers, medicinal chemists, and drug development professionals. We will dissect the intricate interplay between the strained four-membered ring and the powerful electron-withdrawing nature of the trifluoroacetyl group, providing field-proven insights into how this unique combination can be harnessed for the synthesis of novel chemical entities.

The Core Scaffold: Understanding the Electronic Landscape

The azetidin-3-one ring is a nonplanar, strained heterocyclic system.[1] Its chemistry is traditionally dictated by the functionalities of a ketone and a secondary amine.[1] However, the introduction of a trifluoroacetyl (TFA) group onto the nitrogen atom fundamentally transforms the molecule's electronic profile and, consequently, its reactivity.

The trifluoroacetyl group, with its three highly electronegative fluorine atoms, exerts a profound inductive electron-withdrawing effect.[2] This effect propagates through the nitrogen atom to both the amide carbonyl and the C3-ketone of the azetidine ring.

Key Electronic Consequences:

-

Nitrogen Basicity Attenuation: The electron density on the nitrogen atom is significantly reduced, rendering it substantially less basic and nucleophilic compared to a standard alkyl- or aryl-substituted azetidine. This is a critical feature for its role as a protecting group.[3]

-

Enhanced Electrophilicity: Both carbonyl carbons (the amide and the C3-ketone) become more electron-deficient and thus highly susceptible to nucleophilic attack.[2] The amide bond, however, gains significant stability from this arrangement, a characteristic feature of trifluoroacetamides.

Caption: Electronic landscape of the N-TFA azetidin-3-one scaffold.

Reactivity at the Amide: A Robust Protecting Group Strategy

The trifluoroacetyl group serves as an exceptional protecting group for the azetidine nitrogen. Its utility is defined by its remarkable stability under certain conditions and its clean removal under others, providing orthogonality with many other common protecting groups.[4][5]

Stability Profile

The N-TFA group is notably stable under strongly acidic conditions, including nitrating media, where many other N-protecting groups like Boc would be instantly cleaved.[6] This robustness allows for a wide range of synthetic transformations to be performed on other parts of the molecule without disturbing the protected nitrogen.

Deprotection (Cleavage) Conditions

The true synthetic power of the TFA group lies in its facile removal under mild basic conditions.[7][8] The electron-withdrawing CF₃ group that stabilizes the amide bond also renders the amide carbonyl highly susceptible to nucleophilic attack by bases, leading to cleavage.

| Condition Category | Reagents | Typical Conditions | Orthogonality |

| Mild Basic Hydrolysis | K₂CO₃ or Na₂CO₃ in MeOH/H₂O | Room temperature, 1-4 hours | Stable to acid (Boc/Cbz cleavage), H₂/Pd (Cbz cleavage) |

| Strong Basic Hydrolysis | 0.1 M NaOH or LiOH in aq. Ethanol | 0°C to Room Temperature, <1 hour | Stable to acid, H₂/Pd |

| Ammonolysis | NH₃ in Methanol | Room temperature, 2-6 hours | Stable to acid, H₂/Pd |

| Reductive Cleavage | NaBH₄ in Ethanol | Room temperature, 1-3 hours | Can be selective; may reduce other functional groups |

Experimental Protocol: Base-Mediated Deprotection of N-Trifluoroacetyl Azetidin-3-one

This protocol describes a standard, reliable method for the removal of the N-trifluoroacetyl group.

Materials:

-

N-trifluoroacetyl azetidin-3-one derivative (1.0 eq)

-

Methanol (MeOH) and Deionized Water (H₂O)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-trifluoroacetyl azetidin-3-one derivative in a 3:1 mixture of MeOH:H₂O (to a concentration of approx. 0.1 M).[9]

-

Add solid potassium carbonate (3.0 equivalents) to the stirring solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully neutralize the mixture with 1M HCl to pH ~7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL for a 1 mmol scale reaction).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude azetidin-3-one.

-

Purify the product by flash column chromatography on silica gel if necessary.

Causality: The use of a mild base like K₂CO₃ in a protic solvent system (MeOH/H₂O) provides hydroxide and methoxide ions that efficiently attack the highly electrophilic trifluoroacetamide carbonyl.[7] This method is often preferred over stronger bases like NaOH to prevent potential side reactions, such as ring-opening of the strained azetidine or epimerization of adjacent stereocenters.

Reactivity at the C3-Carbonyl: Gateway to Derivatization

The N-trifluoroacetyl group acts as a powerful activating group, significantly enhancing the electrophilicity of the C3-ketone. This activation makes the C3 position a prime target for nucleophilic additions, enabling the introduction of diverse substituents and the creation of valuable chiral centers.

Caption: Synthetic pathways originating from the activated C3-ketone.

Reduction to Azetidin-3-ols

The activated ketone is readily reduced by common hydride reagents. This reaction is often highly diastereoselective, controlled by the sterics of the azetidine ring and any substituents.

-

Reagents: Sodium borohydride (NaBH₄) in MeOH or ethanol is typically sufficient. For more sterically hindered ketones, stronger reagents like lithium aluminum hydride (LiAlH₄) can be used, though with greater caution due to potential amide reduction.

-

Significance: This transformation generates azetidin-3-ols, a privileged scaffold in medicinal chemistry. For example, N-nitroazetidin-3-ol was synthesized using a TFA-protection strategy followed by nitration.[10]

Experimental Protocol: Reduction of N-Trifluoroacetyl Azetidin-3-one

Materials:

-

N-trifluoroacetyl azetidin-3-one derivative (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the N-trifluoroacetyl azetidin-3-one derivative in anhydrous MeOH (to a concentration of approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Upon completion, cool the mixture back to 0°C and slowly quench the excess NaBH₄ by adding saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography.

Causality: The choice of NaBH₄ in MeOH is a mild and effective system for ketone reduction. The high electrophilicity of the C3-carbonyl ensures a rapid reaction, often outcompeting any potential slow reduction of the trifluoroacetamide. Quenching with NH₄Cl provides a mildly acidic proton source to neutralize the borate complexes and any remaining hydride.

Strategic Application: A Self-Validating Workflow

The trifluoroacetyl group in azetidin-3-ones enables a powerful and logical synthetic workflow. The self-validating nature of this system lies in the distinct and non-overlapping reaction conditions required for each step, ensuring high fidelity throughout the synthetic sequence.

Caption: A robust workflow leveraging TFA group reactivity.

This strategic approach allows chemists to:

-

Protect and Activate: Install the TFA group to both protect the nitrogen and activate the C3-ketone.

-

Functionalize: Perform selective nucleophilic additions at the highly electrophilic C3 position.

-

Deprotect: Cleanly remove the TFA group under mild basic conditions that are orthogonal to many other functionalities, revealing the final, functionalized azetidine core.

This methodology provides a reliable and versatile platform for building libraries of complex azetidine derivatives, which are highly sought-after scaffolds in modern drug discovery programs.[11]

References

-

De Kimpe, N., & Verhé, R. (2007). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones | Request PDF. Retrieved from [Link]

-

TIJER.org. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. Retrieved from [Link]

-

Semantic Scholar. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Azetidinones. [Link]

-

Alayrac, C., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

-

ResearchGate. (n.d.). Hydrolysis and functionalization of trifluoroacetyl‐protected azetidine... Retrieved from [Link]

-

Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics. [Link]

-

Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. ePrints Soton. [Link]

-

PubMed. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2,2-Trifluoroacetyl)azetidin-3-one is a molecule of significant interest in contemporary drug discovery, merging the unique stereochemical and conformational properties of the azetidine core with the potent electronic influence of a trifluoroacetyl group. As with many novel chemical entities, a thorough understanding of its inherent thermodynamic stability is paramount for its successful synthesis, purification, formulation, and storage. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines detailed experimental protocols for its empirical assessment, and presents a framework for its computational evaluation. While specific experimental thermodynamic data for this exact molecule is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and pharmaceutical stability testing to offer a robust predictive and evaluative framework.

Introduction: The Emerging Importance of Trifluoroacetylated Azetidinones

Azetidine-containing molecules are increasingly sought after in medicinal chemistry. The strained four-membered ring imparts a rigid, three-dimensional structure that can enhance binding to biological targets and improve pharmacokinetic properties.[1] The azetidin-3-one scaffold, a structural isomer of the well-known β-lactams (azetidin-2-ones), offers a versatile synthetic handle for further functionalization.[2]

The introduction of a trifluoroacetyl group onto the azetidine nitrogen dramatically alters the molecule's electronic landscape. The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the reactivity and stability of the entire system. This guide will deconstruct the interplay of these structural features to provide a predictive understanding of the thermodynamic stability of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one.

Structural Features Influencing Thermodynamic Stability

The overall thermodynamic stability of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one is a composite of several key structural and electronic factors.

The Azetidin-3-one Ring: A Strained System

The azetidine ring, a four-membered heterocycle, possesses considerable ring strain, estimated to be approximately 25.4 kcal/mol.[1] This inherent strain makes the ring susceptible to opening under certain conditions. Unlike azetidin-2-ones (β-lactams), where the amide bond is part of the strained ring, the azetidin-3-one places the carbonyl group at a different position. This structural difference influences the primary pathways of degradation. While β-lactams are highly susceptible to hydrolysis of the endocyclic amide bond, azetidin-3-ones are prone to reactions involving the ketone functionality and potential ring-opening via cleavage of C-C or C-N bonds adjacent to the carbonyl group.

The N-Trifluoroacetyl Group: A Potent Electronic Modulator

The trifluoroacetyl group exerts a powerful inductive electron-withdrawing effect. This has two major consequences for the stability of the molecule:

-

Decreased Basicity of the Azetidine Nitrogen: The electron density on the nitrogen atom is significantly reduced, making it less nucleophilic and less basic. This has a stabilizing effect, as it reduces the likelihood of acid-catalyzed degradation pathways that might involve protonation of the ring nitrogen. The inclusion of a strongly electron-withdrawing protecting group on the nitrogen can attenuate its Lewis-basicity, preventing undesired interactions.[3]

-

Increased Electrophilicity of the Amide Carbonyl: The carbonyl carbon of the trifluoroacetyl group is rendered highly electrophilic. This makes the N-CO bond susceptible to nucleophilic attack, potentially leading to deacylation under basic conditions.

The Ketone Carbonyl Group

The ketone at the 3-position is also activated by the ring strain and the electron-withdrawing trifluoroacetyl group. It is a likely site for nucleophilic attack, which could initiate subsequent ring-opening reactions.

The interplay of these factors suggests a molecule with a complex stability profile. While the trifluoroacetyl group may protect the nitrogen from certain reactions, it introduces a new potential cleavage site. The inherent ring strain of the azetidinone core remains a driving force for potential decomposition.

Predictive Decomposition Pathways

Based on the structural analysis, several potential decomposition pathways can be hypothesized:

-

Hydrolysis of the N-Trifluoroacetyl Group: Under aqueous conditions, particularly with base catalysis, the highly electrophilic amide carbonyl is a prime target for hydrolysis, which would yield azetidin-3-one and trifluoroacetic acid.

-

Ring-Opening Initiated by Nucleophilic Attack at C3: Nucleophilic attack at the ketone carbonyl could lead to a tetrahedral intermediate that undergoes ring-opening.

-

Thermal Decomposition: At elevated temperatures, the trifluoroacetyl group itself may be labile. Thermal decomposition of trifluoroacetyl-containing compounds can proceed through various radical and molecular pathways.[4][5] The high ring strain of the azetidinone could lower the activation energy for thermal decomposition.

Experimental Assessment of Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one requires empirical data. The following experimental protocols, based on established pharmaceutical stability testing guidelines, are recommended.[6][7][8][9]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques to probe the thermal stability of a compound.[10][11][12]

Table 1: Key Parameters from DSC/TGA Analysis

| Parameter | Technique | Information Provided |

| Melting Point (Tm) | DSC | Purity and solid-state stability. A sharp melting peak indicates high purity. |

| Decomposition Temperature (Td) | TGA | The temperature at which the compound begins to lose mass due to decomposition. |

| Glass Transition Temperature (Tg) | DSC | For amorphous materials, indicates the transition from a rigid to a more rubbery state. |

| Enthalpy of Fusion (ΔHm) | DSC | The energy required to melt the solid. |

| Mass Loss Profile | TGA | The percentage of mass lost at different temperatures, which can indicate the loss of specific functional groups. |

-

Sample Preparation: Accurately weigh 3-5 mg of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one into a standard aluminum DSC pan.

-

Instrumentation: Use a calibrated simultaneous TGA/DSC instrument.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of melting and the peak maximum.

-

From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Analyze the DTG (Derivative Thermogravimetry) curve to identify the temperatures of maximum decomposition rates.

-

Diagram 1: Experimental Workflow for Thermal Analysis

Caption: Logic of a pharmaceutical stability study.

Computational Assessment of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a suitable method for these calculations.

-

Structure Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Calculation of Thermodynamic Properties: From the output of the frequency calculation, the following thermodynamic properties can be determined:

-

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

-

Gibbs Free Energy of Formation (ΔGf°): A measure of the thermodynamic stability of the compound relative to its elements. A more negative value indicates greater stability.

-

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Calculating the BDE for the N-CO bond and the C-C bonds in the ring can provide insights into the weakest points of the molecule.

-

Diagram 3: Computational Chemistry Workflow

Caption: Computational chemistry workflow.

Handling, Storage, and Stabilization Strategies

Based on the inferred reactivity of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one, the following handling and storage recommendations are prudent:

-

Storage: The compound should be stored at low temperatures (-20 °C is recommended for long-term storage) in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. It should also be protected from light.

-

Handling: Avoid exposure to strong acids, bases, and nucleophiles. Use in a well-ventilated area.

-

Stabilization: For use in solution, aprotic solvents are recommended. If protic solvents are necessary, buffered solutions at a slightly acidic to neutral pH may minimize hydrolysis.

Conclusion

1-(2,2,2-Trifluoroacetyl)azetidin-3-one is a molecule with a nuanced stability profile, arising from the competing effects of ring strain and the strong electron-withdrawing nature of the trifluoroacetyl group. While the N-acyl group likely enhances stability by reducing the nitrogen's basicity, it also introduces a potential site for hydrolytic cleavage. The inherent strain of the azetidinone ring remains a key factor predisposing the molecule to ring-opening reactions.

A definitive assessment of the thermodynamic stability of this compound requires a systematic experimental approach, including thermal analysis by DSC/TGA and long-term stability studies under controlled conditions. In parallel, computational modeling can provide valuable predictive insights into its thermodynamic properties. By employing the integrated experimental and computational strategies outlined in this guide, researchers and drug development professionals can gain the necessary understanding to effectively and safely utilize this promising molecular scaffold.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Polyfluoroalkyl derivatives of nitrogen. Part XXXIV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The slow reaction. RSC Publishing. Retrieved from [Link]

-

Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

-

Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

-

RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

Pharmaceutical Stability Program. (2024, June 1). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

-

PMC. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones. Retrieved from [Link]

-

MDPI. (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]

-

Journal of the Chemical Society B. (n.d.). The thermal decomposition of trifluoroacetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]

-

Creative Biolabs. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

-

Scion Research. (n.d.). thermal analysis of materials. Retrieved from [Link]

-

RSC Publishing. (n.d.). An in situ IR study of the thermal decomposition of trifluoroacetic acid. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Polyfluoroalkyl derivatives of nitrogen. Part XXXIV. The kinetics of the gas-phase thermal decomposition of trifluoroacetyl nitrite. The slow reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. pharmtech.com [pharmtech.com]

- 7. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 12. scionresearch.com [scionresearch.com]

Literature review of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one synthesis pathways

Executive Summary

This technical guide details the synthesis of 1-(2,2,2-trifluoroacetyl)azetidin-3-one , a highly electrophilic four-membered heterocycle often utilized as a reactive warhead in covalent inhibitor design or as a specialized building block in medicinal chemistry.

The synthesis centers on the challenge of maintaining the integrity of the strained azetidinone ring while installing the electron-withdrawing trifluoroacetyl (TFA) group. The presence of the N-TFA group significantly increases the electrophilicity of the C3 carbonyl, shifting the equilibrium toward the gem-diol (hydrate) form in the presence of moisture. Consequently, this guide prioritizes anhydrous oxidation protocols and rigorous moisture control.

Retrosynthetic Analysis & Strategy

The most robust route to 1-(2,2,2-trifluoroacetyl)azetidin-3-one (Target 1 ) is the oxidation of its corresponding alcohol precursor. Direct cyclization methods (e.g., [2+2] cycloadditions) are often less selective or require exotic precursors for this specific N-protected derivative.

Strategic Pathway:

-

Starting Material: Azetidin-3-ol hydrochloride (Commercial, scalable).[1]

-

N-Acylation: Installation of the trifluoroacetyl group using trifluoroacetic anhydride (TFAA).

-

Oxidation: Conversion of the secondary alcohol to the ketone using mild, non-acidic conditions (Swern or Dess-Martin) to prevent ring fragmentation or side reactions.

Figure 1: Retrosynthetic disconnection showing the linear pathway from commercially available azetidin-3-ol.

Primary Synthesis Pathway: Oxidation of N-TFA Azetidin-3-ol

Phase 1: N-Trifluoroacetylation

The first step involves masking the secondary amine. The trifluoroacetyl group is chosen for its stability to oxidative conditions and its electronic properties.

Reagents:

-

Azetidin-3-ol hydrochloride (1.0 equiv)

-

Trifluoroacetic anhydride (TFAA) (1.2 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Suspend azetidin-3-ol HCl in anhydrous DCM at 0 °C under nitrogen.

-

Add TEA dropwise. The suspension will clear as the free base is liberated.

-

Add TFAA dropwise over 30 minutes, maintaining temperature < 5 °C. The reaction is highly exothermic.

-

Stir at room temperature for 2 hours. Monitor by TLC (stain with KMnO₄; amine consumes stain, amide does not).

-

Workup: Wash with 1M HCl (to remove excess TEA), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Yield Expectation: 85-95%. The product, 1-(2,2,2-trifluoroacetyl)azetidin-3-ol , is a stable oil or low-melting solid.

Phase 2: The Critical Oxidation (Swern Protocol)

The Swern oxidation is the preferred method because it avoids heavy metals (Cr) and operates at cryogenic temperatures, preserving the strained ring.

Reagents:

-

Oxalyl Chloride (1.5 equiv)

-

DMSO (3.0 equiv)

-

Triethylamine (5.0 equiv)

-

DCM (Anhydrous)

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride in DCM. Cool to -78 °C.[2][3]

-

DMSO Addition: Add DMSO (dissolved in minimal DCM) dropwise. Gas evolution (CO/CO₂) may occur.[3][4] Stir for 15 mins.

-

Substrate Addition: Add 1-(2,2,2-trifluoroacetyl)azetidin-3-ol (dissolved in DCM) dropwise over 20 minutes. Ensure the internal temperature does not rise above -60 °C.

-

Reaction: Stir at -78 °C for 45 minutes. The mixture will become cloudy (alkoxysulfonium salt formation).

-

Elimination: Add TEA dropwise. Stir at -78 °C for 10 minutes, then allow the reaction to warm to 0 °C over 1 hour.

-

Workup (Crucial): Quench with phosphate buffer (pH 7). Extract rapidly with DCM. Avoid aqueous acidic or strongly basic workups to prevent hydrate formation or ring opening.

-

Purification: Flash chromatography on silica gel (fast column) or use immediately.

Technical Note on Hydration: The product 1 is a "activated ketone." If exposed to ambient moisture, it forms the gem-diol (hydrate).

-

Ketone form:

stretch ~1830 cm⁻¹ (IR). -

Hydrate form: Broad -OH stretch, loss of carbonyl signal.

-

Storage: Store under inert atmosphere at -20 °C.

Alternative Pathway: Dess-Martin Periodinane (DMP)

For smaller scales (<1g) or if cryogenic facilities are unavailable, DMP offers a milder, room-temperature alternative.

Workflow:

-

Dissolve N-TFA azetidin-3-ol in wet DCM (water accelerates DMP oxidation).

-

Add DMP (1.2 equiv) and NaHCO₃ (5 equiv) to buffer the acetic acid byproduct.

-

Stir for 1-2 hours.

-

Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1) to reduce excess iodine species.

Comparison of Methods:

| Feature | Swern Oxidation | Dess-Martin Periodinane |

| Scale | High (>10g) | Low to Medium (<5g) |

| Temperature | -78 °C (Cryogenic) | 25 °C (Room Temp) |

| Cost | Low | High (Reagent cost) |

| Byproducts | CO, DMS (Stench) | Iodinanone, Acetic Acid |

| Suitability | Best for unstable ketones | Best for ease of handling |

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The Swern oxidation relies on the formation of a dimethylchlorosulfonium ion, which activates the alcohol.

Figure 2: Mechanistic flow of the Swern Oxidation. The critical step is the base-promoted intramolecular elimination.

Why this matters:

-

Temperature Control: If the active species (chlorosulfonium) warms up before alcohol addition, it decomposes (Pummerer rearrangement), lowering yield.[3]

-

Base Addition: If TEA is added too fast, it can cause enolization or side reactions before the oxidation completes.

References

-

Swern Oxidation of Alcohols: Omura, K.; Swern, D. Tetrahedron1978 , 34, 1651.[3] Link

-

Dess-Martin Periodinane Reagent: Dess, D. B.; Martin, J. C. J. Org.[5] Chem.1983 , 48, 4155.[6] Link

-

Synthesis of Azetidin-3-one Derivatives: Gaunt, M. J. et al. Chem. Sci.2011 , 2, 37. (General azetidine functionalization). Link

-

Handling of Trifluoroacetyl Protecting Groups: Greene, T. W.; Wuts, P. G. M.[7] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Trifluoroacetamides [organic-chemistry.org]

Methodological & Application

Reductive amination protocols for 1-(2,2,2-Trifluoroacetyl)azetidin-3-one

Application Note: High-Fidelity Reductive Amination of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one

Executive Summary

The reductive amination of 1-(2,2,2-trifluoroacetyl)azetidin-3-one (Compound 1 ) is a critical transformation in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and CB2 agonists. Unlike standard N-Boc-azetidin-3-ones, the N-trifluoroacetyl (TFA) group exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the C3 carbonyl. This creates a unique reactivity profile: while the ketone is highly reactive toward amines, it is also prone to stable gem-diol (hydrate) formation , which can stall imine condensation.

This guide provides two field-validated protocols designed to overcome hydration barriers and ring-strain instability, ensuring high yields and reproducibility.

Chemical Profile & Mechanistic Insights

Substrate Analysis

-

Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. High temperatures (>60°C) or strong nucleophiles can trigger ring-opening/polymerization.

-

Electronic Activation: The N-TFA group pulls electron density from the ring nitrogen, destabilizing the adjacent carbonyl.

-

Consequence: Compound 1 often exists as a stable hydrate (gem-diol) in ambient conditions.

-

Operational Requirement: Successful reductive amination requires active dehydration (molecular sieves or Lewis acids) to drive the equilibrium from Hydrate

Ketone

-

Reaction Pathway Visualization

The following diagram illustrates the critical equilibrium points and the "Hydrate Trap" that leads to low yields in standard protocols.

Figure 1: Mechanistic pathway highlighting the critical dehydration step required to access the active ketone form.

Experimental Protocols

Method A: The "Standard" STAB Protocol

Best for: Primary amines and unhindered secondary amines.

Reagents:

-

Substrate: 1-(2,2,2-Trifluoroacetyl)azetidin-3-one (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol Steps:

-

Dehydration (Crucial): Dissolve the azetidinone in anhydrous DCE (0.1 M). Add 4Å Molecular Sieves (activated, powder form preferred) and stir for 15 minutes at Room Temperature (RT) to break the hydrate.

-

Imine Formation: Add the amine and Acetic Acid. Stir for 30–60 minutes at RT.

-

Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 5 minutes.

-

Why STAB? It is less basic than NaBH4 and tolerates the N-TFA group. It reduces the iminium ion selectively over the ketone [1].[1]

-

-

Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine).

-

Workup (pH Control): Quench with saturated aqueous NaHCO3 (Do NOT use strong bases like NaOH, as the N-TFA group is base-labile). Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or persistent hydrates.

Reagents:

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

-

Reductant: STAB (2.0 equiv) or NaBH3CN (if STAB fails)

Protocol Steps:

-

Complexation: In a flame-dried flask under N2, combine the azetidinone (1.0 equiv) and amine (1.1 equiv) in anhydrous THF or DCM.

-

Titanium Addition: Add Ti(OiPr)4 dropwise at RT.

-

Stirring: Stir the mixture for 2–4 hours (or overnight for difficult substrates). The solution often turns slightly yellow/orange.

-

Reduction: Dilute with dry solvent if the mixture is viscous. Add STAB (2.0 equiv) or NaBH3CN (2.0 equiv) in one portion. Stir for 4–12 hours.

-

Quenching (The "Rochelle" Method):

-

Critical Step: Titanium emulsions are notoriously difficult to separate.

-

Add a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1–2 hours until two clear layers form.

-

-

Purification: Extract with EtOAc or DCM.

Data Summary & Decision Matrix

| Variable | Method A (Standard STAB) | Method B (Ti-Mediated) |

| Primary Amines | Recommended (High Yield) | Overkill (Use if Method A fails) |

| Secondary Amines | Good (May require longer times) | Recommended (Steric relief) |

| Anilines/Weak Bases | Poor Conversion | Essential (Lewis Acid activation) |

| Hydrate Presence | Manage with Mol. Sieves | Excellent (Ti scavenges water) |

| Workup Difficulty | Low (Bicarb quench) | High (Requires Rochelle's Salt) |

Troubleshooting & Optimization

Workflow Decision Tree

Use the following logic to select the correct protocol and troubleshoot low yields.

Figure 2: Decision matrix for protocol selection and troubleshooting.

Common Pitfalls

-

N-TFA Cleavage: Using NaOH or KOH during workup will hydrolyze the trifluoroacetamide, yielding the free azetidine (which is water-soluble and will be lost in the aqueous layer). Always use NaHCO3.

-

Incomplete Imine Formation: Due to the electron-deficiency of the ketone, the equilibrium favors the hydrate. If using Method A, Molecular Sieves are non-negotiable .

-

Over-Alkylation: Rare with this sterically constrained ketone, but if observed, switch to a 1:1 stoichiometry and add the amine slowly.

Safety & Handling

-

Azetidine Toxicity: Many functionalized azetidines are biologically active. Handle all intermediates in a fume hood with proper PPE.

-

Borohydride Evolution: STAB evolves acetic acid and hydrogen gas upon quenching. Ensure proper venting.

-

Titanium Waste: Ti residues can clog frits; filter through Celite immediately after the Rochelle's salt workup.

References

-

Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Available at: [Link]

-

Dunet, J., et al. (2017). "Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions." Chemistry - A European Journal. (Context on TFA-azetidine stability). Available at: [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. 2089255-86-5|Azetidin-3-one trifluoroacetate|BLD Pharm [bldpharm.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]

Using 1-(2,2,2-Trifluoroacetyl)azetidin-3-one as a scaffold in drug discovery

Application Note: 1-(2,2,2-Trifluoroacetyl)azetidin-3-one as a High-Reactivity Scaffold for Divergent Library Synthesis

Executive Summary

This guide details the utility of 1-(2,2,2-trifluoroacetyl)azetidin-3-one (TFA-Az-3-one) as a "hub" scaffold in medicinal chemistry. Unlike standard N-Boc or N-Cbz azetidinones, the N-trifluoroacetyl (TFA) group exerts a strong electron-withdrawing effect, significantly enhancing the electrophilicity of the C3-carbonyl. This unique electronic profile facilitates rapid functionalization—specifically spirocyclization and reductive amination—often under milder conditions than required for carbamate-protected analogues. This note provides validated protocols for transforming this scaffold into spirocyclic ethers, amines, and peptidomimetics, addressing the "Escape from Flatland" (Fsp³) directive in modern drug discovery.

Chemical Profile & Mechanistic Insight

The Electrophilic Activation Effect

The utility of this scaffold lies in the electronic interplay between the N-protecting group and the ketone.

-

Standard Azetidinones (N-Boc/Cbz): The lone pair on the nitrogen donates electron density into the ring, slightly diminishing the electrophilicity of the C3 ketone.

-

TFA-Az-3-one: The trifluoroacetyl group strongly withdraws electron density from the nitrogen. This prevents N-lone pair donation into the ring, leaving the C3 ketone highly electron-deficient and reactive toward nucleophiles.

Critical Handling Note (The Hydrate Equilibrium): Due to this enhanced electrophilicity, TFA-Az-3-one is hygroscopic and frequently exists in equilibrium with its gem-diol (hydrate) form upon exposure to atmospheric moisture.

-

Observation: NMR may show a diminished carbonyl signal and the appearance of a broad OH signal.

-

Remediation: For strictly anhydrous reactions (e.g., Wittig olefination), dehydrate the reagent by dissolving in toluene and refluxing with a Dean-Stark trap or using activated molecular sieves (4Å) for 2 hours prior to use.

Structural Data

| Property | Value | Note |

| Molecular Weight | 167.09 g/mol | |

| Boiling Point | 65-70 °C (at 0.5 mmHg) | Volatile; avoid high-vac for prolonged periods. |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/polymerization. |

| Storage | -20°C, under Argon | Moisture sensitive. |

Application Workflows

The following diagram illustrates the divergent synthesis pathways accessible from the TFA-Az-3-one hub.

Figure 1: Divergent synthetic pathways from the TFA-azetidinone scaffold. Note the reversible hydration equilibrium.

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro-Hydantoin Scaffolds (Bucherer-Bergs)

Target: Creation of constrained spirocyclic amino acid precursors. Mechanism: The ketone undergoes nucleophilic attack by cyanide, followed by capture with ammonium carbonate to form the hydantoin ring.

Reagents:

-

1-(2,2,2-Trifluoroacetyl)azetidin-3-one (1.0 equiv)

-

Potassium Cyanide (KCN) (1.2 equiv) [CAUTION: TOXIC]

-

Ammonium Carbonate ((NH4)2CO3) (3.0 equiv)

-

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step:

-

Preparation: In a fume hood, dissolve the azetidinone (1 mmol, 167 mg) in EtOH (2 mL).

-

Addition: Add a solution of (NH4)2CO3 (288 mg) in water (2 mL).

-

Activation: Add KCN (78 mg) carefully. Seal the reaction vessel.

-

Reaction: Heat to 55°C for 12–16 hours. The solution will turn from clear to slightly turbid.

-

Workup (Self-Validating Step):

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~2 (in a well-ventilated hood to manage HCN evolution).

-

The spiro-hydantoin often precipitates. If not, extract with Ethyl Acetate (3x).

-

Validation: TLC (100% EtOAc) should show a new polar spot (Rf ~0.2–0.3). IR spectroscopy should show the disappearance of the azetidine ketone (1820 cm⁻¹) and appearance of hydantoin carbonyls (1720, 1770 cm⁻¹).

-

Protocol B: Reductive Amination (Library Generation)

Target: 3-amino-azetidine derivatives for peptidomimetics. Note: The TFA group is stable to Sodium Triacetoxyborohydride (STAB).

Reagents:

-

1-(2,2,2-Trifluoroacetyl)azetidin-3-one (1.0 equiv)

-

Primary Amine (R-NH2) (1.1 equiv)

-

STAB (1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

DCM (Anhydrous)

Step-by-Step:

-

Imine Formation: Dissolve azetidinone (1 mmol) and amine (1.1 mmol) in DCM (5 mL). Add Acetic Acid (1 mmol). Stir for 1 hour at RT.

-

Checkpoint: Ensure the hydrate is broken; if the solution remains cloudy, add 4Å molecular sieves.

-

-

Reduction: Cool to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise.

-

Stir: Allow to warm to RT and stir overnight.

-

Quench: Add saturated NaHCO3 solution.

-

Purification: Extract with DCM. The TFA group remains intact, allowing for orthogonal protection of the newly formed secondary amine (e.g., with Boc2O) if required before removing the TFA.

Protocol C: Controlled Deprotection (TFA Removal)

Target: Exposing the azetidine nitrogen for coupling. Constraint: Must avoid opening the strained azetidine ring.

Method: Mild Basic Hydrolysis.

-

Dissolve the TFA-protected intermediate in MeOH:H2O (4:1) .

-

Add K2CO3 (2.0 equiv) .

-

Stir at Room Temperature for 2–4 hours. (Do not heat, as heating may hydrolyze the spiro-ring or open the azetidine).

-

Validation: Monitor by LC-MS. The mass should decrease by 96 Da (loss of -COCF3 + H).

Troubleshooting & QA (Self-Validating Systems)

| Issue | Diagnosis | Corrective Action |

| Low Yield in Reductive Amination | Ketone is in hydrate form (gem-diol). | Pre-treat starting material with molecular sieves in DCM for 2h before adding amine. |

| Ring Opening (Acyclic products) | Reaction conditions too basic or too hot. | Ensure deprotection is done at RT. Avoid strong bases like NaOH; stick to K2CO3 or Ammonia in MeOH. |

| No Reaction (Spirocyclization) | Old KCN or inactive Ammonium Carbonate. | Use fresh reagents. Ensure solvent is 50% water to solubilize the inorganic salts. |

References

-

Aggarwal, V. K., et al. (2021).[1] "Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones." Angewandte Chemie International Edition, 60(21), 11824–11829.[1] [Link]

-

Mykhailiuk, P. K., et al. (2018).[2] "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Chemistry – A European Journal, 24(21), 5444–5449. [Link]

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Amine Protection/Deprotection of Trifluoroacetamides).

-

PubChem. (2025).[3] "Azetidin-3-one Compound Summary." National Library of Medicine. [Link]

Sources

Procedure for gem-difluorination of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one

Application Note: Gem-Difluorination of 1-(2,2,2-Trifluoroacetyl)azetidin-3-one

Part 1: Executive Summary & Strategic Analysis

1.1. Scope and Significance The synthesis of 3,3-difluoroazetidines is a critical transformation in medicinal chemistry. The gem-difluoro motif acts as a bioisostere for carbonyls and ethers, improving metabolic stability (blocking P450 oxidation) and lipophilicity while altering the pKa of neighboring amines.

This guide details the protocol for the gem-difluorination of 1-(2,2,2-trifluoroacetyl)azetidin-3-one (1) . Unlike the more common N-Boc or N-benzhydryl congeners, the N-trifluoroacetyl (TFA) group presents unique electronic challenges. The strong electron-withdrawing nature of the TFA group deactivates the nitrogen lone pair, stabilizing the ring against specific decomposition pathways, but simultaneously activates the ketone, making it highly prone to hydration.

1.2. Strategic Reaction Design The transformation utilizes Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) .[1]

-

Substrate Sensitivity: Azetidin-3-ones possess significant ring strain (~25 kcal/mol). While the N-TFA group reduces the basicity of the nitrogen, preventing transannular nucleophilic attack, the ring remains susceptible to acid-catalyzed opening during the HF-generating steps.

-

Hydrate Management (Critical): Due to the electron-withdrawing N-TFA group, the starting ketone (1) is highly electrophilic and often exists as a stable gem-diol (hydrate) upon storage. Direct reaction of DAST with the hydrate consumes 3 equivalents of reagent (2 for dehydration, 1 for fluorination) and generates dangerous quantities of HF. Strict anhydrous preparation is required.

Part 2: Safety Protocol (Read Before Proceeding)

WARNING: High Hazard Operation

| Hazard | Description | Mitigation |

| Explosion Risk | DAST and Deoxo-Fluor are thermally unstable. DAST can detonate >90°C; Deoxo-Fluor >100°C. | Never heat the neat reagent. Maintain reaction temperature <40°C. |

| HF Generation | Hydrolysis releases anhydrous HF, which is fatal upon skin contact or inhalation. | Use plastic/Teflon labware where possible. Keep Calcium Gluconate gel nearby. |

| Pressure | The reaction generates SF₄ and HF byproducts. | Run under inert atmosphere with proper venting to a scrubber. |

| Glass Etching | HF etches glass, potentially weakening flasks during scale-up. | Use Teflon (PFA/FEP) reaction vessels for scales >5g. |

Part 3: Detailed Experimental Protocol

Materials & Reagents

-

Substrate: 1-(2,2,2-Trifluoroacetyl)azetidin-3-one (Anhydrous).

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) [1.5 – 2.0 equiv].

-

Solvent: Dichloromethane (DCM), anhydrous (water <50 ppm).

-

Quench: Saturated aqueous NaHCO₃.

Pre-Reaction Treatment (Hydrate Removal)

If the starting material appears as a white solid rather than an oil, it is likely the hydrate.

-

Dissolve the substrate in toluene.

-

Reflux with a Dean-Stark trap for 2 hours to remove water.

-

Concentrate in vacuo to obtain the ketone oil. Use immediately.

Step-by-Step Procedure

Step 1: Setup

-

Flame-dry a 2-neck round-bottom flask (or Teflon vessel) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge with 1-(2,2,2-trifluoroacetyl)azetidin-3-one (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Cool the solution to -78°C (Dry ice/Acetone bath). Note: While Deoxo-Fluor is more stable, low temperature is critical to prevent ring opening.

Step 2: Reagent Addition

-

Dilute DAST (1.5 equiv) in a small volume of anhydrous DCM.

-

Add the DAST solution dropwise via syringe over 15–20 minutes.

-

Observation: The solution may turn slight yellow. Fuming indicates moisture ingress—check seals.

Step 3: Reaction

-

Stir at -78°C for 1 hour.

-

Allow the mixture to warm slowly to Room Temperature (20–25°C) over 4–6 hours.

-

Monitoring: Check reaction progress via 19F-NMR (disappearance of DAST signal, appearance of product triplet at approx -100 ppm) or TLC (stain with KMnO4; UV activity may be low).

Step 4: Quench (Exothermic)

-

Cool the mixture back to 0°C .

-

Slowly add the reaction mixture into a rapidly stirring beaker of saturated NaHCO₃ (ice-cold).

-

Caution: Vigorous CO₂ evolution will occur. Do not add bicarbonate to the reaction flask, as the pressure surge can be dangerous.

Step 5: Workup & Isolation [2]

-

Extract the aqueous layer with DCM (3 x volumes).

-

Wash combined organics with brine.

-

Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if traces of HF are suspected, as it can cake).

-

Concentrate under reduced pressure (keep bath <30°C; product is volatile).

-

Purification: Flash column chromatography (Silica gel).[3]

-

Eluent: Hexanes/Ethyl Acetate (gradient, typically 9:1 to 4:1).

-

Product: 3,3-difluoro-1-(2,2,2-trifluoroacetyl)azetidine.

-

Part 4: Mechanism & Workflow Visualization

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, followed by elimination of HF to form an oxy-aminosulfonium intermediate. The fluoride anion then displaces the leaving group.

Caption: Mechanistic pathway of deoxofluorination. The carbocation intermediate (S4) is the critical control point where ring strain can induce failure if temperature is uncontrolled.

Experimental Workflow

Caption: Operational workflow emphasizing the critical decision point regarding substrate hydration state.

Part 5: Troubleshooting & Data Analysis

5.1. Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Yield (<30%) | Substrate was wet/hydrated. | Perform azeotropic drying with toluene before adding DAST. Increase DAST to 3.0 equiv (risky). |

| Vinyl Fluoride Byproduct | Elimination occurred instead of substitution. | Ensure temperature stays <-40°C during initial mixing. Avoid acidic workup. |

| Complex Mixture/Tars | Ring opening (polymerization). | The reaction got too hot. Keep max temp at 20°C. Use XtalFluor-E as a milder alternative. |

5.2. Analytical Validation

-

1H NMR (CDCl₃): The protons adjacent to the fluorine (C2/C4 positions) will appear as a triplet or multiplet due to H-F coupling (

). -

19F NMR:

-

Product: Singlet (or triplet if coupled) around -100 ppm (CF₂).

-

TFA Group: Singlet around -76 ppm (CF₃).

-

Impurity: Vinyl fluoride signals (if elimination occurred) around -120 to -140 ppm.

-

Part 6: References

-

Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents.[1][3][4][5] Synthesis, 2002(17), 2561–2578.

-

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications, (2), 215-216.

-

Champagne, P. A., et al. (2015). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Chemical Reviews, 115(17), 9073–9174.

-

Xi, Y., et al. (2014). One-pot synthesis of 3,3-difluoroazetidines and 3,3-difluoroazetidines-2-ones. Tetrahedron Letters, 55(2), 426-428. (Contextual grounding for azetidine stability).

Sources

Application Note: Optimized Strecker Reaction Conditions for N-TFA-Azetidin-3-one Substrates

Executive Summary

This guide details the optimized protocol for performing the Strecker reaction on N-trifluoroacetyl-azetidin-3-one substrates. The objective is to synthesize 3-amino-3-cyano-azetidine derivatives , which are critical precursors for conformationally restricted

Unlike standard acyclic ketones, the azetidin-3-one scaffold possesses significant ring strain (~25 kcal/mol) and a highly electrophilic carbonyl center due to the electron-withdrawing N-TFA group. This protocol utilizes Trimethylsilyl Cyanide (TMSCN) and Zinc Iodide (

Scientific Rationale & Mechanistic Insight

Substrate Analysis

The N-TFA-azetidin-3-one presents a unique synthetic challenge:

-

Ring Strain: The 4-membered ring is susceptible to nucleophilic attack at the C2/C4 positions (ring opening) if the carbonyl C3 is not sufficiently activated or if the nucleophile is too "hard" (basic).

-

Electronic Activation: The Trifluoroacetyl (TFA) group on the nitrogen exerts a strong inductive effect (-I), withdrawing electron density from the ring. This makes the C3 ketone more electrophilic than in N-Boc or N-Alkyl analogs, facilitating nucleophilic attack by amines but also destabilizing the ring toward hydrolysis.

-

Protecting Group Stability: The N-TFA group is labile to basic conditions (e.g., NaOH,

/MeOH). Therefore, the reaction and workup must remain neutral or mildly acidic .

Reaction Mechanism

The reaction proceeds via a modified Strecker pathway.[1] Unlike the classical aqueous method (KCN/NH4Cl), we employ a Lewis Acid-catalyzed anhydrous route .

-

Activation:

coordinates to the ketone oxygen, increasing electrophilicity. -

Imine Formation: The amine attacks the activated ketone. In the presence of TMSCN, the silylated hemiaminal or iminium species is trapped rapidly.

-

Cyanosilylation: The cyanide nucleophile attacks the iminium carbon, forming the

-aminonitrile. The silyl group is transferred to the oxygen (if forming a cyanohydrin) or lost during the amine exchange, driving the equilibrium forward.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Purpose |

| Substrate | N-TFA-azetidin-3-one | Electrophile (0.5 - 1.0 M solution) |

| Amine | 1.1 equiv (e.g., Benzylamine) | Nucleophile source |

| Cyanide Source | TMSCN (1.2 - 1.5 equiv) | TOXIC. Anhydrous cyanide source |

| Catalyst | Lewis Acid activator | |

| Solvent | Dichloromethane (DCM) | Anhydrous, amine-free |

| Quench | Sat. | Neutralize excess HCN/TMSCN |

Step-by-Step Methodology

Safety Pre-Check:

-

WARNING: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture.

-

Perform all operations in a functioning fume hood.

-

Keep a bleach bath (

) ready to neutralize cyanide waste.

Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to Room Temperature (RT) under a stream of Nitrogen (

) or Argon.

-

-

Substrate Dissolution:

-

Add N-TFA-azetidin-3-one (1.0 mmol, 1.0 equiv) to the flask.

-

Dissolve in anhydrous DCM (5.0 mL, 0.2 M concentration).

-

-

Catalyst & Amine Addition:

-

Add

(0.1 mmol, 10 mol%) in one portion. The solid may not fully dissolve immediately. -

Add the Amine (e.g., Benzylamine, 1.1 mmol, 1.1 equiv) dropwise.

-

Note: A mild exotherm may occur.[2] If using volatile amines, cool to

first.

-

-

Cyanide Addition:

-

Cool the mixture to

(Ice bath). -

Add TMSCN (1.5 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.

-

Why? Slow addition at low temp prevents runaway exotherms and controls HCN generation.

-

-

Reaction Phase:

-

Allow the reaction to warm naturally to Room Temperature (20-25°C) .

-

Stir for 4 - 16 hours .

-

Monitoring: Check by TLC (visualize with Ninhydrin or KMnO4) or LC-MS. Look for the disappearance of the ketone (often invisible on UV, use stain) and appearance of the less polar aminonitrile.

-

-

Workup (Critical for N-TFA Stability):

-

Quench: Dilute with DCM (10 mL) and carefully add Saturated Aqueous

(10 mL). Do not use strong base (NaOH) as it will cleave the TFA group. -

Stir vigorously for 15 minutes to hydrolyze excess TMSCN.

-

Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Extraction: Extract the aqueous layer once with DCM (5 mL).

-

Drying: Combine organics, dry over

, filter, and concentrate in vacuo (keep bath <

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10%

40% EtOAc). -

Note: Aminonitriles can be unstable on silica for long periods; run the column quickly.

-

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

NMR Spectroscopy[3]

-

NMR: Look for the quaternary carbon signal at C3.

-

Ketone (Starting Material): ~200 ppm (Carbonyl).

-

Product (Aminonitrile): ~55-65 ppm (Quaternary C-CN).

-

Nitrile (CN): ~115-120 ppm (often weak).

-

-

NMR:

-

Confirm the presence of the TFA group (~ -75 ppm). If this signal is lost, the protecting group was cleaved during workup.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Pattern: Look for

.[3] Note that nitriles can sometimes hydrate to amides in the MS source, showing -

Fragmentation: Loss of HCN (M-27) is a common fragmentation pathway for

-aminonitriles.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / No Reaction | Wet solvent or inactive catalyst | Ensure DCM is anhydrous. Use fresh |

| Ring Opening (Complex Mixture) | Workup too basic | Ensure quench is with |

| TFA Cleavage | pH > 9 during workup | Use phosphate buffer (pH 7) instead of bicarbonate if TFA loss persists. |